6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a long aliphatic chain with a double bond, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine precursor with a heptadec-8-en-1-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability. Key steps include:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions for maximum yield.
Purification: Using techniques like recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Epoxides, diols
Reduction: Partially hydrogenated triazine derivatives
Substitution: Alkylated or acylated triazine derivatives
Scientific Research Applications
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially disrupting cellular processes. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the double bond in the aliphatic chain.
6-(Octadecyl)-1,3,5-triazine-2,4-diamine: Features a saturated aliphatic chain.
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diol: Contains hydroxyl groups instead of amino groups.
Uniqueness
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a long, unsaturated aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85508-20-9 |
---|---|
Molecular Formula |
C20H37N5 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
6-[(E)-heptadec-8-enyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h9-10H,2-8,11-17H2,1H3,(H4,21,22,23,24,25)/b10-9+ |
InChI Key |
SZKMSLYYDGGDLA-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(=NC(=N1)N)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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